Cas no 32888-87-2 (Dimethyl 2-amino-5-chloro-1,4-benzenedicarboxylate)

Dimethyl 2-amino-5-chloro-1,4-benzenedicarboxylate is a versatile intermediate in organic synthesis, particularly valued for its role in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The compound features a benzene ring substituted with an amino group, a chloro group, and two ester-functionalized carboxyl groups, offering multiple reactive sites for further derivatization. Its ester groups enhance solubility in organic solvents, facilitating downstream reactions such as hydrolysis, amidation, or reduction. The chloro and amino substituents provide opportunities for selective functionalization, making it a useful building block for heterocyclic and fine chemical synthesis. The compound’s stability under standard storage conditions further ensures reliable performance in synthetic applications.
Dimethyl 2-amino-5-chloro-1,4-benzenedicarboxylate structure
32888-87-2 structure
Product Name:Dimethyl 2-amino-5-chloro-1,4-benzenedicarboxylate
CAS No:32888-87-2
MF:C10H10ClNO4
MW:243.643702030182
CID:1039932
PubChem ID:4243023
Update Time:2025-10-28

Dimethyl 2-amino-5-chloro-1,4-benzenedicarboxylate Chemical and Physical Properties

Names and Identifiers

    • Dimethyl 2-amino-5-chloroterephthalate
    • dimethyl 2-amino-5-chlorobenzene-1,4-dicarboxylate
    • 2-amino-5-chloroterephthalic acid dimethyl ester
    • 2-Amino-5-chlorterephthalsaeuredimethylester
    • AC1N6ZH1
    • AK-80859
    • ANW-68007
    • CTK8C2208
    • dimethyl 2-amino-5-chloro-1,4-benzenedicarboxylate
    • KB-251603
    • SureCN2897626
    • 32888-87-2
    • dimethyl 2-amino-5-chloro-terephthalate
    • SB80936
    • Dimethyl2-amino-5-chloroterephthalate
    • SCHEMBL2897626
    • DTXSID10401145
    • 1,4-Benzenedicarboxylic acid, 2-amino-5-chloro-, dimethyl ester
    • Dimethyl 2-amino-5-chloro-1,4-benzenedicarboxylate
    • Inchi: 1S/C10H10ClNO4/c1-15-9(13)5-4-8(12)6(3-7(5)11)10(14)16-2/h3-4H,12H2,1-2H3
    • InChI Key: CRBJUFXJQMGCGC-UHFFFAOYSA-N
    • SMILES: ClC1=CC(C(=O)OC)=C(C=C1C(=O)OC)N

Computed Properties

  • Exact Mass: 243.0299
  • Monoisotopic Mass: 243.0298355g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 284
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 78.6Ų

Experimental Properties

  • Density: 1.4±0.1 g/cm3
  • Melting Point: NA
  • Boiling Point: 385.2±37.0 °C at 760 mmHg
  • Flash Point: 186.8±26.5 °C
  • Solubility: Dichloromethane, Dimethylsulfoxide
  • PSA: 78.62
  • Vapor Pressure: 0.0±0.9 mmHg at 25°C

Dimethyl 2-amino-5-chloro-1,4-benzenedicarboxylate Security Information

Dimethyl 2-amino-5-chloro-1,4-benzenedicarboxylate Pricemore >>

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Additional information on Dimethyl 2-amino-5-chloro-1,4-benzenedicarboxylate

Comprehensive Overview of Dimethyl 2-amino-5-chloro-1,4-benzenedicarboxylate (CAS No. 32888-87-2)

Dimethyl 2-amino-5-chloro-1,4-benzenedicarboxylate (CAS No. 32888-87-2) is a specialized organic compound widely utilized in pharmaceutical and agrochemical research. This ester derivative, featuring both amino and chloro functional groups, serves as a critical intermediate in synthesizing bioactive molecules. Its unique structure, combining a benzene ring with strategically placed substituents, makes it invaluable for developing drug candidates and crop protection agents. Researchers frequently explore its reactivity in cross-coupling reactions and ester hydrolysis, aligning with the growing demand for sustainable synthetic methodologies.

In recent years, the compound has gained attention due to its potential role in green chemistry applications. With increasing interest in eco-friendly synthesis, scientists are investigating how Dimethyl 2-amino-5-chloro-1,4-benzenedicarboxylate can be incorporated into catalytic processes that minimize waste. Searches for "biodegradable chemical intermediates" and "low-toxicity ester compounds" highlight this trend. The compound’s balanced lipophilicity and electron-withdrawing properties also make it a subject of studies on structure-activity relationships (SAR), particularly in medicinal chemistry forums.

From a technical perspective, the CAS No. 32888-87-2 identifier ensures precise tracking in regulatory and safety documentation, a priority for industries complying with REACH and GMP standards. Analytical techniques like HPLC and NMR spectroscopy are commonly employed to verify its purity, reflecting the compound’s importance in high-value applications. Discussions around "analytical method validation" and "impurity profiling" frequently reference such compounds, underscoring their relevance in quality control workflows.

The versatility of Dimethyl 2-amino-5-chloro-1,4-benzenedicarboxylate extends to material science, where its aromatic core contributes to the design of organic semiconductors and photoactive materials. As interest surges in "organic electronics" and "sustainable materials," researchers are examining its derivatives for optoelectronic properties. This dual applicability—spanning life sciences and advanced materials—positions the compound as a bridge between disciplines, a theme increasingly explored in interdisciplinary journals.

For synthetic chemists, optimizing the yield of CAS No. 32888-87-2 remains a key challenge. Recent publications address "solvent-free synthesis" and "microwave-assisted reactions" to improve efficiency, topics trending in academic search queries. Additionally, its stability under varying pH conditions makes it a candidate for studies on "pH-sensitive drug delivery," connecting it to cutting-edge therapeutic strategies.

In summary, Dimethyl 2-amino-5-chloro-1,4-benzenedicarboxylate exemplifies how targeted molecular design drives innovation across industries. Its intersection with green chemistry, drug development, and material science ensures continued relevance in both research and commercial spheres, answering the demand for multifunctional, scalable chemical building blocks.

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